Ethyl 4-bromo-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 4-bromo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO2S and a molecular weight of 285.16 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Scientific Research Applications
Ethyl 4-bromo-1-benzothiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . It is predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-bromo-1-benzothiophene-2-carboxylate . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-1-benzothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 1-benzothiophene-2-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzothiophene ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a sulfone or sulfoxide derivative .
Comparison with Similar Compounds
Ethyl 4-bromo-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
- Ethyl 3-amino-7-methylbenzothiophene-2-carboxylate
- Ethyl 3-hydroxybenzothiophene-2-carboxylate
- Ethyl 3-aminobenzothiophene-2-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives .
Properties
IUPAC Name |
ethyl 4-bromo-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACFTWLVHQBGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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